molecular formula C10H9N3O8 B7822557 2,4-Dinitrophenyl-L-aspartic acid CAS No. 26289-22-5

2,4-Dinitrophenyl-L-aspartic acid

Cat. No. B7822557
CAS RN: 26289-22-5
M. Wt: 299.19 g/mol
InChI Key: VPBRVQFBZHIBPS-ZETCQYMHSA-N
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Description

2,4-Dinitrophenyl-L-aspartic acid is a useful research compound. Its molecular formula is C10H9N3O8 and its molecular weight is 299.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dinitrophenyl-L-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrophenyl-L-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromatographic Separation : 2,4-Dinitrophenyl derivatives of amino acids, including aspartic acid, have been used in chromatography for the analytical-scale optical resolution of amino acids. Specifically, the aspartic acid derivatives exhibit large enantiomeric separation factors, which are significant in the study of bacterial marker compounds like D-alanine and D-glutamic acid in cell wall hydrolysates (Allenmark & Andersson, 1986).

  • Electrochemical Analysis : In electrochemical analysis, the use of 2,4-Dinitrophenyl derivatives has been demonstrated. For instance, in the voltammetric determination of dinitrophenol isomers, the use of poly-aspartic acid modified electrodes has been explored, showcasing the capacity of these compounds in the detection of dinitrophenols in water samples (Wang et al., 2010).

  • Enzymology and Biochemistry : The 2,4-Dinitrophenyl derivative of aspartic acid is used in enzymological studies, such as investigating the mechanism of action of acid proteinases in fungi. It helps in understanding the specific inactivation of enzymes by attaching to the aspartic acid residue, which is crucial in protein degradation processes (Kovaleva et al., 1972).

  • Biomineralization Research : Aspartic acid, including its dinitrophenyl derivatives, plays a role in biomineralization research. It acts as an organic template in inducing the nucleation and growth of calcium carbonate, providing insights into the formation of biominerals and potential applications in materials science (Tong et al., 2004).

  • Biomolecular Interaction Studies : Dinitrophenyl derivatives are used in studying biomolecular interactions, like the binding of immunoglobulins to antigens. The dinitrophenyl group serves as a model hapten in understanding the specificity and mechanism of antibody-antigen interactions (Dower et al., 1977).

  • Biopolymer Research : 2,4-Dinitrophenyl-L-aspartic acid is instrumental in the synthesis and characterization of stimuli-responsive hydrogels based on natural biopolymers like starch. These hydrogels exhibit unique properties such as temperature-responsive swelling behavior and superabsorbency, which are significant in drug delivery systems and other biomedical applications (Vakili & Rahneshin, 2013).

properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBRVQFBZHIBPS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949149
Record name N-(2,4-Dinitrophenyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenyl-L-aspartic acid

CAS RN

7683-81-0, 26289-22-5
Record name N-(2,4-Dinitrophenyl)-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7683-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dinitrophenyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DINITROPHENYL-L-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0Q6Y2726U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Ito, R Clary, JJ Witten, Y Zeng - Chromatographia, 2012 - Springer
A new preparative column for the vortex counter-current chromatograph was fabricated by making many (966) cylindrical separation units to a high-density polyethylene disk and then …
Number of citations: 5 link.springer.com
Y Yang, HA Aisa, Y Ito - Journal of Chromatography A, 2009 - Elsevier
Dual high-speed countercurrent chromatography (dual CCC) literally permits countercurrent flow of two immiscible solvent phases continuously through the coiled column for separation …
Number of citations: 58 www.sciencedirect.com
LA Martin - 2016 - digital.library.txstate.edu
Intrinsically disordered proteins (IDPs) are proteins, or proteins with regions of at least 30 amino acids, that lack stable tertiary structure under native, biological conditions. This lack of …
Number of citations: 0 digital.library.txstate.edu
GL Parra - 2019 - digital.library.txstate.edu
… During SEC, p53(1-93) and the variants were each eluted with indicator dyes, blue dextran and 2-4-dinitrophenyl-L-aspartic acid (DNP aspartate), that were used to determine the void …
Number of citations: 0 digital.library.txstate.edu

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